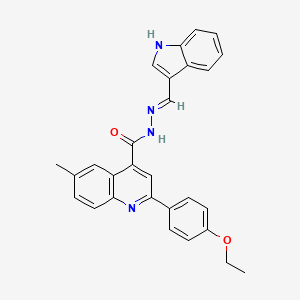![molecular formula C15H13N5O2 B6032281 5-amino-3-[1-cyano-2-(3-ethoxy-4-hydroxyphenyl)vinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B6032281.png)
5-amino-3-[1-cyano-2-(3-ethoxy-4-hydroxyphenyl)vinyl]-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-299249 is a chemical compound known for its high affinity for the human glucocorticoid receptor, with a binding affinity (Ki) of 1.42 nM . This compound has been studied for its potential therapeutic applications, particularly in the field of medicine.
Chemical Reactions Analysis
WAY-299249, like many other organic compounds, can undergo various types of chemical reactions. These reactions include:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: Involves the reaction with water to break chemical bonds. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential therapeutic applications in treating inflammatory and autoimmune diseases due to its high affinity for the glucocorticoid receptor.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
WAY-299249 exerts its effects by binding to the human glucocorticoid receptor with high affinity. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The molecular targets and pathways involved include the glucocorticoid receptor signaling pathway, which regulates the expression of various genes involved in inflammation and immune function.
Comparison with Similar Compounds
WAY-299249 can be compared with other glucocorticoid receptor agonists. Some similar compounds include:
Dexamethasone: A potent synthetic glucocorticoid used in various inflammatory and autoimmune conditions.
Prednisolone: Another synthetic glucocorticoid with similar therapeutic applications.
Hydrocortisone: A naturally occurring glucocorticoid used in the treatment of various inflammatory and allergic conditions.
WAY-299249 is unique due to its high binding affinity for the glucocorticoid receptor, which makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-amino-5-[(Z)-1-cyano-2-(3-ethoxy-4-hydroxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-2-22-13-6-9(3-4-12(13)21)5-10(7-16)14-11(8-17)15(18)20-19-14/h3-6,21H,2H2,1H3,(H3,18,19,20)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQZHJBMIAHXRZ-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=C(C(=NN2)N)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=C(C(=NN2)N)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6032207.png)
![2-[4-(1H-indol-2-ylmethyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6032213.png)
![N-[2-(4-iodophenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B6032216.png)

![ETHYL (5Z)-2-[(4-NITROPHENYL)AMINO]-4-OXO-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B6032221.png)
![4-bromo-N-[4-(butanoylamino)phenyl]benzamide](/img/structure/B6032224.png)
![2-[1-(furan-2-ylmethyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-3H-quinazolin-4-one](/img/structure/B6032229.png)
![2-{[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6032235.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl][5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B6032255.png)
![1-[[2-(Trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B6032266.png)
![5-oxo-N-[(2-phenoxypyridin-3-yl)methyl]-1-prop-2-enylpyrrolidine-3-carboxamide](/img/structure/B6032271.png)
![methyl (2Z)-{2-[(4-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B6032279.png)
![isopropyl 2-[(anilinocarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6032284.png)
![3-{[2-(2-methoxyphenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B6032290.png)
